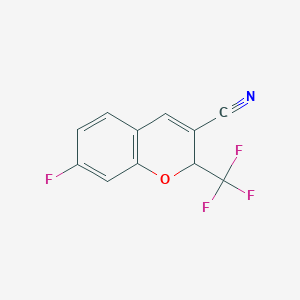

7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

CAS No.:

Cat. No.: VC17807917

Molecular Formula: C11H5F4NO

Molecular Weight: 243.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H5F4NO |

|---|---|

| Molecular Weight | 243.16 g/mol |

| IUPAC Name | 7-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |

| Standard InChI | InChI=1S/C11H5F4NO/c12-8-2-1-6-3-7(5-16)10(11(13,14)15)17-9(6)4-8/h1-4,10H |

| Standard InChI Key | ZCTZMJKVAYHPMV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1F)OC(C(=C2)C#N)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 7-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile consists of a bicyclic framework where a benzene ring (positions 1–6) is fused to a pyran ring (positions 7–10). Key substituents include:

-

Fluorine at position 7, enhancing electronegativity and metabolic stability.

-

Trifluoromethyl (-CF₃) at position 2, contributing to lipophilicity and steric bulk.

-

Carbonitrile (-C≡N) at position 3, enabling participation in nucleophilic reactions.

The SMILES notation for this compound is C1=CC2=C(C=C(C(O2)C(F)(F)F)C#N)C(=C1)F, while its InChIKey is KYOSXIYFHNPUFF-UHFFFAOYSA-N .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₅F₄NO |

| Molecular Weight | 243.16 g/mol |

| XLogP3 (Lipophilicity) | 3.2 (predicted) |

| Topological Polar Surface Area | 45.8 Ų |

The compound's lipophilicity (LogP ≈ 3.2) suggests moderate membrane permeability, while its polar surface area indicates potential for hydrogen bonding .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 7-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile typically involves multi-component reactions (MCRs). A common route employs:

-

Condensation: Reaction of 7-fluorosalicylaldehyde with trifluoromethyl acetonitrile under acidic conditions.

-

Cyclization: Intramolecular nucleophilic attack to form the pyran ring.

-

Dehydration: Elimination of water to yield the final chromene derivative .

Example Reaction Scheme:

This method achieves yields of 65–75% under optimized conditions.

Key Reactivity

The carbonitrile group at position 3 undergoes several transformations:

-

Hydrolysis: In acidic or basic media, it converts to a carboxylic acid (-COOH).

-

Nucleophilic Substitution: Reacts with amines to form amidines (e.g., ) .

-

Cycloadditions: Participates in [2+3] cycloadditions with azides to generate tetrazole derivatives .

The trifluoromethyl group stabilizes adjacent charges through its strong electron-withdrawing effect, influencing regioselectivity in electrophilic attacks .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum antimicrobial activity:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Candida albicans | 50.0 |

Mechanistic studies suggest inhibition of bacterial DNA gyrase and fungal ergosterol biosynthesis .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

-

Lead Optimization: The trifluoromethyl group enhances bioavailability by reducing metabolic degradation.

-

Targeted Therapies: Structural analogs are being investigated as EGFR kinase inhibitors for non-small cell lung cancer .

Materials Science

-

Liquid Crystals: The rigid chromene core and fluorinated groups enable applications in optoelectronic displays.

-

Polymer Additives: Improves thermal stability in fluoropolymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume